

1,3-Dicyclohexylpropane chemical structure and properties

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Compound of Interest

Compound Name: 1,3-Dicyclohexylpropane

Cat. No.: B3051180

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An In-depth Technical Guide to 1,3-Dicyclohexylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,3-dicyclohexylpropane** (CAS No: 3178-24-3), a saturated alicyclic hydrocarbon. The document details its chemical structure, physicochemical properties, and established synthetic routes. Detailed experimental protocols for its synthesis via catalytic hydrogenation and for its characterization by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are provided. While **1,3-dicyclohexylpropane** is not directly bioactive, its structural motif is relevant in materials science and as a scaffold in drug discovery. A pertinent signaling pathway, the inhibition of soluble epoxide hydrolase (sEH) by the related **1,3-dicyclohexylurea** (DCU), is discussed and visualized to highlight the utility of the dicyclohexyl scaffold in medicinal chemistry. All quantitative data are presented in structured tables, and key workflows are illustrated using logical diagrams.

Chemical Structure and Properties

1,3-Dicyclohexylpropane is an organic compound consisting of two cyclohexane rings linked by a three-carbon propane chain. Its saturated and non-polar nature dictates its physical and



chemical properties, making it a subject of interest in fields such as liquid organic hydrogen carriers (LOHC) and as a monomer for specialty polymers.[1]

Table 1: Chemical Identifiers and Molecular Properties

Identifier	Value
CAS Number	3178-24-3
Molecular Formula	C15H28
Molecular Weight	208.38 g/mol
IUPAC Name	1,1'-(Propane-1,3-diyl)dicyclohexane
Canonical SMILES	C1CCC(CC1)CCCC2CCCC2
InChI Key	LIQIPWNPFZCAIQ-UHFFFAOYSA-N

Table 2: Physicochemical Properties

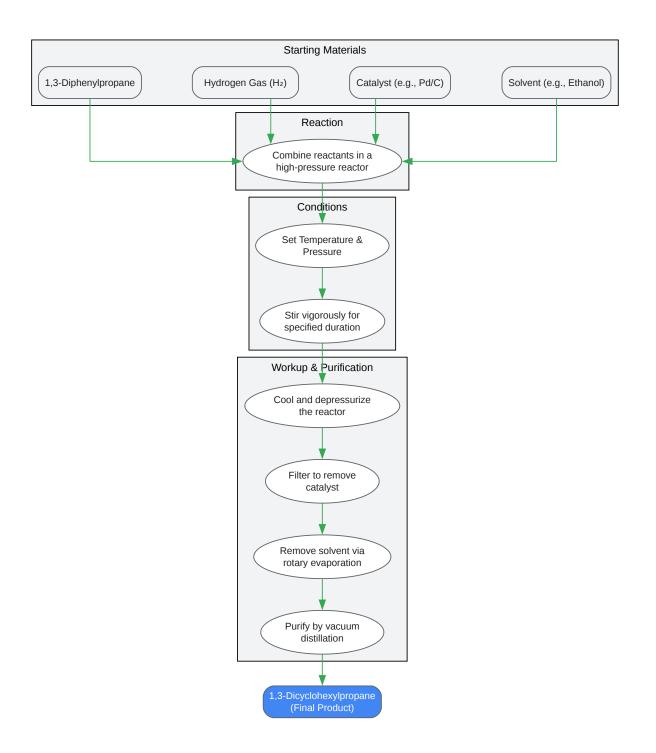
Property	Value
Melting Point	-17 °C
Boiling Point	291.69 °C
Density	0.8728 g/cm ³
Refractive Index	1.4736
Flash Point	118.1 °C
LogP (calculated)	5.3173
Rotatable Bond Count	4

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing **1,3-dicyclohexylpropane** is the catalytic hydrogenation of its aromatic precursor, **1,3-diphenylpropane**.[1] This reaction saturates the phenyl rings to yield the desired dicyclohexyl structure.



Synthesis Workflow



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Caption: Synthesis workflow for **1,3-dicyclohexylpropane**.

Experimental Protocol: Catalytic Hydrogenation of 1,3-Diphenylpropane

This protocol is a representative procedure based on established methods for catalytic hydrogenation.

Materials:

- 1,3-Diphenylpropane (1.0 eq)
- 10% Palladium on Carbon (Pd/C) (1-5 mol%)
- Ethanol (or other suitable solvent like ethyl acetate)
- Hydrogen (H₂) gas

Apparatus:

- High-pressure hydrogenation reactor (e.g., Parr apparatus) equipped with a stirrer, pressure gauge, and heating mantle.
- Filtration apparatus (e.g., Buchner funnel with Celite® pad)
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reactor Setup: In a suitable high-pressure reactor vessel, add 1,3-diphenylpropane followed by the solvent (e.g., ethanol, ~10-20 mL per gram of substrate).
- Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture.
- Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, followed by several purges with hydrogen



gas.

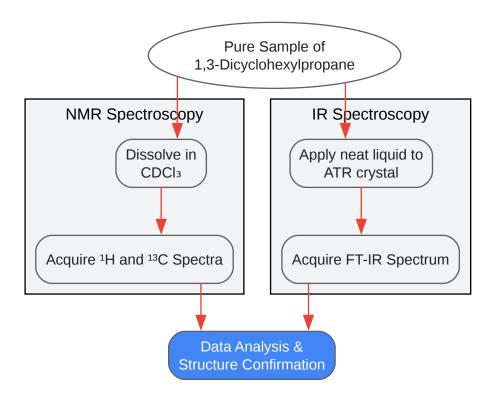
- Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50-100 °C).
- Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases (typically 4-24 hours).
- Workup: Allow the reactor to cool to room temperature and carefully vent the excess hydrogen pressure in a well-ventilated hood.
- Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent if
 necessary. Carefully filter the mixture through a pad of Celite® to remove the palladium
 catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake
 remains wet with solvent during filtration.
- Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
- Purification: Purify the resulting crude oil via vacuum distillation to yield pure 1,3dicyclohexylpropane.

Spectroscopic Characterization

The structure of **1,3-dicyclohexylpropane** is confirmed using standard spectroscopic techniques. As a saturated hydrocarbon, its spectra are characterized by the absence of signals from unsaturated or functionalized groups.

Spectroscopic Analysis Workflow





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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is characterized by a complex of overlapping signals in the upfield region, typical for aliphatic protons. The ¹³C NMR spectrum shows distinct signals for the chemically non-equivalent carbons in the cyclohexane rings and the propane linker.[1]

Table 3: Predicted NMR Spectroscopic Data (in CDCl₃)



Technique	Chemical Shift (δ, ppm)	Assignment
¹ H NMR	~0.80 - 1.85	All protons (CH, CH ₂) on cyclohexane and propane chain
¹³ C NMR	~37.8	CH ₂ (C-2 of propane)
~37.5	CH (C-1 of cyclohexane)	
~33.5	CH₂ (C-2,6 of cyclohexane)	
~26.8	CH₂ (C-3,5 of cyclohexane)	
~26.4	CH₂ (C-4 of cyclohexane)	_
~20.5	CH₂ (C-1,3 of propane)	

Experimental Protocol:

- Sample Preparation: Dissolve ~10-20 mg of purified 1,3-dicyclohexylpropane in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C, use a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

The IR spectrum of **1,3-dicyclohexylpropane** is simple, dominated by the stretching and bending vibrations of its C-H and C-C single bonds.[1]

Table 4: Characteristic IR Absorption Bands



Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C-H Stretching (Alkyl)	~2920 - 2960	Strong
C-H Stretching (Alkyl)	~2850 - 2870	Strong
C-H Bending (Methylene/Methine)	~1445 - 1465	Medium

Experimental Protocol:

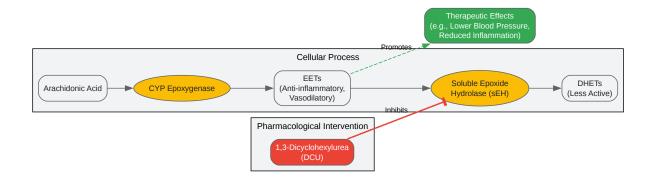
- Sample Preparation: As **1,3-dicyclohexylpropane** is a liquid at room temperature, no special preparation is needed for Attenuated Total Reflectance (ATR) FT-IR.
- Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply a small drop of the neat liquid sample directly onto the ATR crystal. Acquire the sample spectrum over the range of 4000-600 cm⁻¹.

Relevance in Drug Discovery: A Signaling Pathway Context

While **1,3-dicyclohexylpropane** itself is chemically inert and not used as a drug, the dicyclohexyl structural motif is a key component in pharmacologically active molecules. A prominent example is **1,3-dicyclohexylurea** (DCU), a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH).

The sEH enzyme metabolizes anti-inflammatory and vasodilatory lipid signaling molecules called epoxyeicosatrienoic acids (EETs) into their less active diol forms. Inhibition of sEH by compounds like DCU increases the concentration of beneficial EETs, making sEH a therapeutic target for hypertension and inflammation. The dicyclohexyl groups in DCU are crucial for binding to the hydrophobic active site of the enzyme. This illustrates how the non-polar, rigid scaffold of dicyclohexyl-containing structures can be exploited in rational drug design.





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Caption: Inhibition of the sEH pathway by 1,3-dicyclohexylurea (DCU).

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References

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